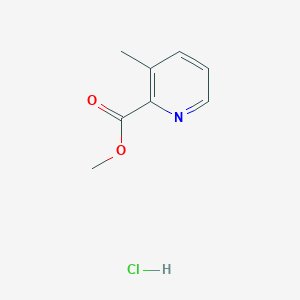
METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride
Vue d'ensemble
Description
Methyl 3-Methylpyridine-2-carboxylate is a clear liquid that is colorless to slightly pale yellow . It has been used as a building block in the synthesis of pyrrolo [3,4-b]pyridin-7 (6H)-one derivatives as melanin concentrating hormone receptor 1 (MCH-R1) antagonists .
Molecular Structure Analysis
The molecular structure of Methyl 3-Methylpyridine-2-carboxylate is represented by the formula C8H9NO2 . Its molecular weight is 151.16 .Physical And Chemical Properties Analysis
Methyl 3-Methylpyridine-2-carboxylate is a clear liquid that is colorless to slightly pale yellow . It has a molecular weight of 151.16 . The compound is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis of Methyl 4-Fluoro-3-methylpyridine-2-carboxylate : This compound is synthesized from methyl 3-methylpyridine-2-carboxylate through a process involving oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, showcasing its utility in fluorinated compound synthesis (Shi et al., 2012).
- Development of Metal-Organic Frameworks (MOFs) : The introduction of hydrophobic groups like methyl at strategic positions on ligands, such as those related to pyridine, enhances the water resistance of MOF structures, demonstrating the compound's role in improving material stability (Deyun Ma, Yingwei Li, & Zhong Li, 2011).
Biological Activities
- Antimicrobial Activities : Synthesized derivatives of methylpyridine carboxylates, including studies on compounds related to methyl 3-methylpyridine-2-carboxylate, have shown significant antimicrobial properties, indicating potential for developing new antimicrobial agents (S. Nagashree et al., 2013).
- Interactions with DNA and Antimicrobial Action : Compounds derived from pyridine carboxylates exhibit considerable activity against various bacteria and yeasts, and their interaction with DNA has been studied, offering insights into their mechanism of action (M. Abu-Youssef et al., 2010).
Synthesis Techniques and Optimization
- Efficient Synthesis Processes : Research on pyridine derivatives often focuses on optimizing synthesis routes to improve yields and reduce by-products, applicable to related compounds for pharmaceutical and agrochemical applications (T. Horikawa et al., 2001).
Safety And Hazards
Methyl 3-Methylpyridine-2-carboxylate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 3-methylpyridine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-4-3-5-9-7(6)8(10)11-2;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNCJBYBHZNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE hydrochloride | |
CAS RN |
1373029-27-6 | |
| Record name | 2-Pyridinecarboxylic acid, 3-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373029-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



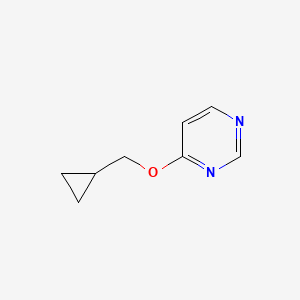
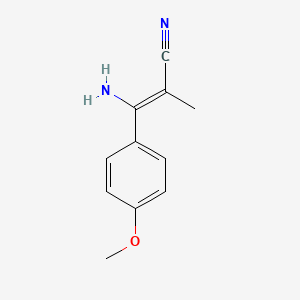
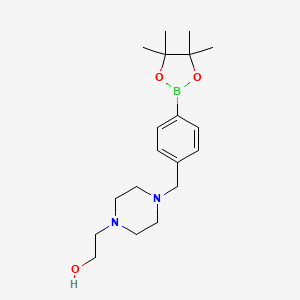
![Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride](/img/structure/B1428218.png)
![8-Methyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylic acid 7-tert-butyl ester 3-ethyl ester](/img/structure/B1428221.png)
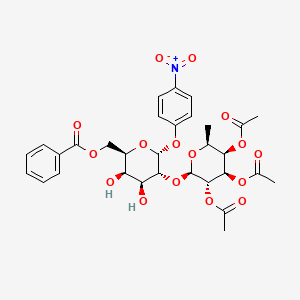
![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)
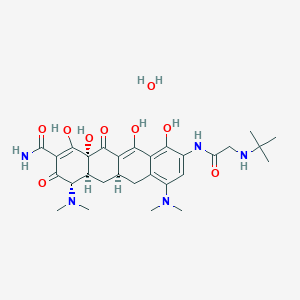
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)
![6-Chloro-5-iodoimidazo[1,2-a]pyridine](/img/structure/B1428231.png)
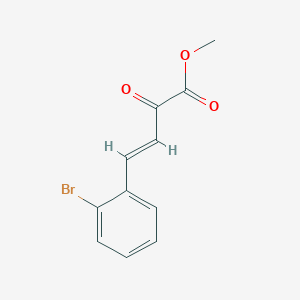
![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)
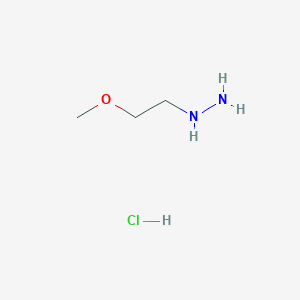
![8-(Benzyloxycarbonyl)-1-(Tert-Butoxycarbonyl)-1,8-Diazaspiro[4.5]Decane-2-Carboxylic Acid](/img/structure/B1428236.png)